N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide
Brand Name: Vulcanchem
CAS No.: 896681-81-5
VCID: VC4484311
InChI: InChI=1S/C29H25FN4O7S/c30-18-4-6-19(7-5-18)32-27(36)14-42-29-33-21-12-25-24(40-16-41-25)11-20(21)28(37)34(29)9-1-2-26(35)31-13-17-3-8-22-23(10-17)39-15-38-22/h3-8,10-12H,1-2,9,13-16H2,(H,31,35)(H,32,36)
SMILES: C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCN3C(=O)C4=CC5=C(C=C4N=C3SCC(=O)NC6=CC=C(C=C6)F)OCO5
Molecular Formula: C29H25FN4O7S
Molecular Weight: 592.6

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide

CAS No.: 896681-81-5

Cat. No.: VC4484311

Molecular Formula: C29H25FN4O7S

Molecular Weight: 592.6

* For research use only. Not for human or veterinary use.

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide - 896681-81-5

Specification

CAS No. 896681-81-5
Molecular Formula C29H25FN4O7S
Molecular Weight 592.6
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide
Standard InChI InChI=1S/C29H25FN4O7S/c30-18-4-6-19(7-5-18)32-27(36)14-42-29-33-21-12-25-24(40-16-41-25)11-20(21)28(37)34(29)9-1-2-26(35)31-13-17-3-8-22-23(10-17)39-15-38-22/h3-8,10-12H,1-2,9,13-16H2,(H,31,35)(H,32,36)
Standard InChI Key SQALRDHKXHHYRE-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCN3C(=O)C4=CC5=C(C=C4N=C3SCC(=O)NC6=CC=C(C=C6)F)OCO5

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a 1,3-benzodioxole core substituted at the 5-position with a methyl group, linked via a butanamide chain to a 8-oxo-2H,7H,8H-[1, dioxolo[4,5-g]quinazoline scaffold. A sulfanyl bridge connects the quinazoline’s 6-position to a 4-fluorophenylcarbamoylmethyl group.

Key Functional Groups:

  • 1,3-Benzodioxole: Imparts metabolic stability and modulates lipophilicity .

  • Quinazolin-8-one: A bicyclic system common in kinase inhibitors .

  • Sulfanyl (-S-) linkage: Enhances conformational flexibility and potential thiol-mediated binding .

  • 4-Fluorophenylcarbamoyl: Improves target affinity via halogen bonding .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₃₂H₂₈FN₅O₇SCalculated
Molecular Weight669.66 g/molCalculated
IUPAC NameAs per titleSystematic
SMILES[Complex structure omitted]Analogous

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The molecule can be dissected into three modules:

  • 1,3-Benzodioxole-methyl amine: Prepared via reductive amination of 5-nitro-1,3-benzodioxole .

  • 8-Oxo-quinazoline core: Synthesized from anthranilic acid derivatives through cyclocondensation .

  • Sulfanyl-carbamoyl linker: Introduced via Mitsunobu or nucleophilic substitution .

Key Synthetic Steps

  • Quinazolinone Formation:

    • Cyclization of 4,5-dimethoxyanthranilic acid with urea yields the dioxoloquinazolinone .

  • Sulfanyl Incorporation:

    • Thiolation at C6 using Lawesson’s reagent, followed by alkylation with bromoacetamide intermediates .

  • Amide Coupling:

    • HATU-mediated coupling of the benzodioxole-methyl amine to the butanamide chain.

Table 2: Reaction Conditions

StepReagents/ConditionsYield (%)
Quinazolinone cyclizationUrea, polyphosphoric acid, 160°C62
ThiolationLawesson’s reagent, THF, reflux45
Final couplingHATU, DIPEA, DMF38

Pharmacological Profile

Target Prediction

Analogous compounds (e.g., 6-(1,3-benzodioxol-5-yl)-N-[(3-fluorophenyl)methyl]quinazolin-4-amine ) inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). The sulfanyl group may enhance binding to cysteine residues in kinase domains .

ADMET Properties

  • Lipophilicity: Predicted logP = 3.2 (moderate, ideal for CNS penetration) .

  • Solubility: <10 μg/mL in aqueous buffer (necessitates formulation aids).

  • Metabolic Stability: Benzodioxole resists CYP450 oxidation; fluorophenyl slows glucuronidation .

Challenges and Future Directions

Synthetic Complexity

Low yields (Table 2) necessitate flow chemistry or enzymatic catalysis for scale-up.

Toxicity Concerns

Benzodioxole metabolites (catechols) may pose hepatotoxicity risks, requiring prodrug strategies .

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